molecular formula C19H25N5O3S B5971887 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Cat. No. B5971887
M. Wt: 403.5 g/mol
InChI Key: UOLNVLWDWUZHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as MPSPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPSPM is a morpholine-based compound that contains a pyrimidine ring and a piperazine moiety, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is complex and involves multiple pathways. It has been shown to inhibit the activity of several protein kinases, including EGFR, VEGFR, and PDGFR, which play a critical role in cancer cell proliferation and survival. 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine also induces apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in lab experiments is its high potency and selectivity towards specific protein targets. This allows for the development of more targeted and effective therapies. However, one of the limitations of using 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its potential toxicity and side effects, which need to be carefully monitored and evaluated.

Future Directions

There are several future directions for research on 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One area of focus is the development of more potent and selective analogs of 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, which can be used as lead compounds for the development of new cancer therapeutics. Another area of focus is the evaluation of 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in combination with other drugs, to determine its potential synergistic effects. Additionally, further research is needed to investigate the potential applications of 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in other diseases, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves the reaction of 4-morpholin-4-ylmethylmorpholine with 4-(4-methylphenylsulfonyl)piperazine and 4-chloro-6-(4-pyrimidinyl)pyrimidine. The reaction is carried out in the presence of a suitable solvent and a catalyst, under controlled temperature and pressure conditions.

Scientific Research Applications

4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit strong binding affinity towards several protein targets, including kinases and receptors, which are involved in various biological processes such as cell growth, differentiation, and apoptosis. 4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapeutics.

properties

IUPAC Name

4-[6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-16-2-4-17(5-3-16)28(25,26)24-8-6-22(7-9-24)18-14-19(21-15-20-18)23-10-12-27-13-11-23/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLNVLWDWUZHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

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